Diiodo(1,5-cyclooctadiene)platinum(II)

Crystallography Solid-state chemistry Polymorph prediction

Diiodo(1,5-cyclooctadiene)platinum(II), commonly abbreviated as PtI₂(COD) or Pt(COD)I₂, is a square-planar platinum(II) organometallic complex featuring a bidentate 1,5-cyclooctadiene (COD) ligand and two iodide co-ligands. With a molecular weight of 557.07 g·mol⁻¹, it appears as a yellow to dark-red crystalline powder and is insoluble in water but soluble in dichloromethane and DMSO.

Molecular Formula C8H12I2Pt
Molecular Weight 557.07 g/mol
CAS No. 12266-72-7
Cat. No. B083891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiiodo(1,5-cyclooctadiene)platinum(II)
CAS12266-72-7
Molecular FormulaC8H12I2Pt
Molecular Weight557.07 g/mol
Structural Identifiers
SMILESC1CC=CCCC=C1.I[Pt]I
InChIInChI=1S/C8H12.2HI.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2
InChIKeySGSFNZOKVYTGRR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diiodo(1,5-cyclooctadiene)platinum(II) (CAS 12266-72-7) – Baseline Characteristics for Research Procurement


Diiodo(1,5-cyclooctadiene)platinum(II), commonly abbreviated as PtI₂(COD) or Pt(COD)I₂, is a square-planar platinum(II) organometallic complex featuring a bidentate 1,5-cyclooctadiene (COD) ligand and two iodide co-ligands. With a molecular weight of 557.07 g·mol⁻¹, it appears as a yellow to dark-red crystalline powder and is insoluble in water but soluble in dichloromethane and DMSO [1]. The compound serves as a versatile precursor in organometallic synthesis, where the labile COD ligand undergoes substitution with phosphines, amines, and other donor ligands to generate diverse Pt(II) complexes . Its thermal decomposition point is reported at 260 °C , and single-crystal X-ray diffraction confirms it crystallizes in the monoclinic space group P2₁/n with Pt–I bond distances of 2.6094(5) and 2.6130(5) Å [2].

Why Pt(COD)Cl₂ or Pt(COD)Br₂ Cannot Simply Replace Pt(COD)I₂ in Research Applications


Although Pt(COD)Cl₂, Pt(COD)Br₂, and Pt(COD)I₂ share a common [Pt(COD)] fragment and are often described interchangeably as Pt(II) precursors, their halide identity dictates fundamentally different crystal packing, supramolecular recognition, thermal stability, and electronic properties that directly affect synthetic outcomes [1]. The iodide analog is the only member of the triad that forms halogen-bonded adducts with iodoform (CHI₃), enabling supramolecular architectures inaccessible to the chloride and bromide congeners [2]. Crystallographically, the iodide complex adopts a monoclinic P2₁/n lattice, whereas the chloride and bromide analogs both crystallize in the orthorhombic P2₁2₁2₁ space group, a structural divergence that impacts solid-state reactivity and handling [3]. Below, six specific dimensions of quantitative differentiation are presented to guide evidence-based procurement and experimental design.

Quantitative Differentiation Evidence for Pt(COD)I₂ vs. Pt(COD)Cl₂ and Pt(COD)Br₂


Crystal System Divergence: Monoclinic P2₁/n vs. Orthorhombic P2₁2₁2₁

Single-crystal X-ray diffraction reveals that Pt(COD)I₂ crystallizes in the monoclinic space group P2₁/n, whereas both Pt(COD)Cl₂ (Syed et al., 1984) and Pt(COD)Br₂ (Wiedermann et al., 2005) adopt the orthorhombic space group P2₁2₁2₁ [1]. The unit cell parameters for Pt(COD)I₂ are a = 8.3063(13) Å, b = 10.8918(17) Å, c = 12.939(2) Å, β = 106.892(2)°, with a unit cell volume of 1120.1(3) ų (Z = 4, T = 296 K) and a calculated density of 3.303 Mg·m⁻³ [1]. This crystallographic divergence means that Pt(COD)I₂ cannot be substituted into solid-state processes or crystal engineering protocols designed for the chloride or bromide analogs without altering packing, morphology, and potentially reactivity.

Crystallography Solid-state chemistry Polymorph prediction

Exclusive CHI₃ Halogen-Bond Adduct Formation by Pt(COD)I₂

In a comprehensive cocrystallization study of PtX₂COD (X = I, Br, Cl) with halogen-bond donors CHI₃, I₂, and 1,4-diiodotetrafluorobenzene (FIB), only the iodide complex PtI₂COD (1) formed adducts with iodoform. Neither PtBr₂COD (2) nor PtCl₂COD (3) yielded any cocrystals with CHI₃ [1]. The adduct 1·CHI₃ exhibits three crystallographically independent I···I halogen bonds with RIX distance reduction ratios of 0.92, 0.93, and 0.95, and donor–acceptor distances d(I···I) of 3.6359(5), 3.6815(5), and 3.7723(5) Å [1]. This is identified as the first example of a CHI₃ adduct with a transition-metal iodide complex [1].

Supramolecular chemistry Halogen bonding Crystal engineering

I₂ Bond Activation: Greatest I–I Elongation Induced by Pt(COD)I₂

Among the three PtX₂COD adducts with molecular iodine, PtI₂COD (1·0.5I₂) induces the greatest elongation of the I–I covalent bond. The I–I distance is 2.7516(6) Å for 1·0.5I₂, compared with 2.7256(8) Å for PtBr₂COD·0.5I₂ and 2.7002(6) Å for PtCl₂COD·I₂ [1]. Relative to free solid-state I₂ at 110 K [d(I–I) = 2.7179(2) Å], the iodide complex elongates the I₂ bond by +0.0337 Å, whereas the bromide complex elongates it by +0.0077 Å, and the chloride complex actually shows a slight contraction of –0.0177 Å [1]. The RIX values are 0.86 for both 1·0.5I₂ and 2·0.5I₂, and 0.84 for 3·I₂ [1].

Small-molecule activation Halogen chemistry Coordination chemistry

Thermal Decomposition Temperature: 25 °C Lower than Pt(COD)Cl₂

The thermal decomposition temperature of Pt(COD)I₂ is reported at 260 °C (dec.) , compared with 285 °C (dec.) for Pt(COD)Cl₂ . This 25 °C difference in decomposition onset may influence the choice of precursor for thermal processing applications such as chemical vapor deposition (CVD) or thermogravimetric synthesis of Pt nanoparticles. The lower decomposition temperature of the iodide complex can be advantageous when lower processing temperatures are desired, or disadvantageous if thermal robustness during storage and handling is the priority.

Thermal stability Precursor handling CVD/ALD precursors

Pt–Halide Bond Length and Implications for Ligand Lability

The Pt–I bond distances in Pt(COD)I₂ are 2.6094(5) and 2.6130(5) Å [1], substantially longer than typical Pt–Cl bond distances in Pt(II) complexes (~2.30–2.32 Å) [2]. According to the established trans-effect series (I⁻ > Br⁻ > Cl⁻), the iodide ligand exerts a stronger trans-labilizing influence than chloride or bromide [3]. Combined with platinum's well-known kinetic inertness, the longer, weaker Pt–I bond suggests that iodide dissociation or substitution may be more facile than chloride dissociation from Pt(COD)Cl₂. However, direct kinetic rate constant comparisons for COD displacement in Pt(COD)I₂ vs. Pt(COD)Cl₂ were not identified in the searchable literature; this inference is based on class-level trans-effect principles and bond-distance data.

Bond activation Ligand substitution Structural chemistry

Molecular Weight and Platinum Content per Gram of Precursor

The molecular weight of Pt(COD)I₂ is 557.07 g·mol⁻¹, giving a platinum content of 35.0% by weight (Pt atomic weight 195.08 / 557.07) . This compares with 52.1% Pt for Pt(COD)Cl₂ (MW 374.17 g·mol⁻¹) and 42.1% Pt for Pt(COD)Br₂ (MW 463.07 g·mol⁻¹) . For nanoparticle or thin-film synthesis from organoplatinum precursors, the iodide complex requires approximately 1.49× more mass to deliver the same platinum loading as the chloride analog. Both Pt(COD)I₂ and Pt(COD)Cl₂ have been demonstrated as effective precursors for Pt nanoparticle thin-film formation at the toluene–water interface, yielding electrocatalytically active Pt films for methanol oxidation [1].

Precursor economy Materials synthesis Nanoparticle fabrication

Evidence-Based Application Scenarios for Diiodo(1,5-cyclooctadiene)platinum(II) Procurement


Halogen-Bond-Driven Supramolecular Assembly with Iodoform (CHI₃)

Pt(COD)I₂ is the only PtX₂COD complex that cocrystallizes with iodoform, forming the adduct 1·CHI₃ with three distinct I···I halogen bonds (RIX = 0.92–0.95) [1]. Researchers designing CHI₃-based halogen-bonded metallopolymeric or heterotrimeric architectures must procure the iodide complex; substitution with Pt(COD)Cl₂ or Pt(COD)Br₂ will fail to yield the desired supramolecular product. This scenario is supported by direct head-to-head experimental evidence from the Bulatova et al. (2021) cocrystallization screen across all three PtX₂COD complexes.

Iodine Activation and Oxidative Addition Studies

When the research objective involves probing or exploiting I₂ bond activation, Pt(COD)I₂ is the superior precursor. It induces the greatest elongation of the I–I bond among the PtX₂COD series (2.7516 Å vs. 2.7256 Å for Br and 2.7002 Å for Cl), representing a +0.0337 Å extension relative to free I₂ [1]. The stronger I₂ activation by the iodide complex may facilitate subsequent oxidative addition or iodine-transfer reactivity. This evidence is drawn from SCXRD data in the Bulatova et al. (2021) study, which compared all three halide congeners under identical cocrystallization conditions.

Solid-State and Crystal Engineering Requiring Monoclinic P2₁/n Packing

Pt(COD)I₂ crystallizes in the monoclinic P2₁/n space group (a = 8.3063, b = 10.8918, c = 12.939 Å, β = 106.892°), which is structurally distinct from the orthorhombic P2₁2₁2₁ lattice of both Pt(COD)Cl₂ and Pt(COD)Br₂ [1]. For solid-state reactivity studies, crystal morphology control, or co-crystal design where the monoclinic packing is essential, the iodide complex is uniquely suited. The quantitative unit-cell parameters are available from the 2009 IUCr single-crystal structure determination.

Lower-Temperature Thermal Decomposition for Pt Nanoparticle or Thin-Film Synthesis

With a decomposition temperature of 260 °C—25 °C below that of Pt(COD)Cl₂ (285 °C)—Pt(COD)I₂ may be preferred when a lower thermal budget is required for Pt deposition [1]. Both Pt(COD)I₂ and Pt(COD)Cl₂ have been validated as precursors for Pt nanoparticle thin films at the toluene–water interface, producing electrocatalytically active Pt films for methanol oxidation [2]. The trade-off is a higher precursor mass requirement per gram of Pt delivered (35.0% vs. 52.1% Pt content) .

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